molecular formula C11H15N3O3 B1405300 benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate CAS No. 57355-13-2

benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate

Cat. No.: B1405300
CAS No.: 57355-13-2
M. Wt: 237.25 g/mol
InChI Key: YEORTSCBVGBQMJ-MRVPVSSYSA-N
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Description

Benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate (CAS 57355-13-2) is a chiral carbamate derivative featuring a hydrazinecarbonyl group attached to an ethyl backbone. Its molecular formula is C₁₁H₁₄N₃O₃, and it is characterized by a benzyloxycarbonyl (Cbz) protecting group and an (R)-configured stereocenter. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing peptidomimetics or enzyme inhibitors due to its reactive hydrazine moiety, which can participate in condensation reactions .

Synthesis: The compound is typically synthesized via carbamate coupling reactions. For instance, hydrazine derivatives can react with activated carbamate esters (e.g., N-succinimidyl N-methylcarbamate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in acetonitrile, followed by crystallization . Alternative methods involve sequential reactions of serine methyl ester hydrochloride with benzyl chloroformate and hydrazine hydrate .

Properties

IUPAC Name

benzyl N-[(2R)-1-hydrazinyl-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8(10(15)14-12)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEORTSCBVGBQMJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57355-13-2
Record name benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with (1R)-1-(hydrazinecarbonyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The hydrazinecarbonyl moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of hydrazine, including benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate, exhibit promising antitumor properties. The structural features of the compound facilitate interactions with biological targets involved in cancer progression. Studies have shown that hydrazone derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific hydrazone derivatives derived from L-serine exhibited notable cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been investigated. Hydrazine derivatives are known to influence cytokine production and reduce oxidative stress, which are critical factors in chronic inflammatory diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby providing a basis for further research into its therapeutic applications in treating inflammatory conditions .

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For example, it can be converted into more complex molecules through reactions such as acylation and alkylation. The versatility of this compound in synthetic pathways makes it valuable for chemists looking to create novel compounds with specific biological activities .

Synthesis of Hydrazones
The compound is also utilized in the synthesis of hydrazones, which are key intermediates in organic chemistry. These compounds are widely used in the preparation of pharmaceuticals and agrochemicals due to their diverse biological activities. The reaction of this compound with various aldehydes or ketones can yield a range of hydrazone derivatives, which can then be further functionalized for specific applications .

Material Science

Polymerization Studies
Recent studies have explored the use of this compound in polymer chemistry. The compound can act as a chain transfer agent or a cross-linking agent in polymerization reactions, leading to materials with enhanced properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for coatings, adhesives, and composites .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntitumor activity through apoptosis induction and cell cycle arrest ,
Organic SynthesisIntermediate for synthesizing bioactive compounds ,
Material ScienceUsed as a chain transfer agent in polymerization reactions

Case Studies

Case Study 1: Antitumor Activity
In a study conducted by Jiao et al., the effectiveness of hydrazone derivatives was evaluated against several cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values below 10 µM, highlighting their potential as lead compounds for further development .

Case Study 2: Synthesis and Characterization
A comprehensive synthesis route was developed for producing this compound and its derivatives. Characterization using techniques such as NMR and HPLC confirmed the purity (>95%) of synthesized compounds, emphasizing their suitability for further biological evaluation .

Mechanism of Action

The mechanism of action of benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Key Structural Differences Biological Activity/Applications Reference
Benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate 57355-13-2 Hydrazinecarbonyl, (R)-ethyl backbone Precursor for peptidomimetics
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (Compound 23) N/A Ethyl ester, phenylpropan-2-yl group High selectivity for AChE/BChE inhibition
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) N/A 3-Chlorophenyl, methylcarbamate Low IC₅₀ (0.14 µM) for BChE inhibition
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate 167303-60-8 Dimethylcarbamoyl group Not reported (structural analog)
Benzyl N-[(isopropylcarbamoyl)methyl]carbamate 78639-46-0 Isopropylcarbamoyl group Not reported (structural analog)

Notes:

  • Compound 23 and 28 (from ) exhibit significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with compound 28 showing the highest potency (IC₅₀ = 0.14 µM) due to its electron-withdrawing 3-chlorophenyl substituent .
  • The target compound lacks direct biological data in the provided evidence but shares synthetic utility with compound 28, as both are carbamates with hydrazine-related reactivity .

Enzyme Inhibition Potential

  • AChE/BChE Inhibition: Compound 28’s IC₅₀ (0.14 µM) surpasses galanthamine, a reference cholinesterase inhibitor, highlighting the role of electron-withdrawing substituents in enhancing activity .
  • Antibacterial Activity : Hydrazinecarbonyl derivatives (e.g., ’s sulfonamides) show moderate activity against Escherichia coli, suggesting the hydrazine group’s broader applicability in antimicrobial design .

Structural Insights from Crystallography

  • The crystal structure of benzyl N-(2-hydroxy-1-{N'-[(E)-2-methoxybenzylidene]hydrazinecarbonyl}ethyl)carbamate (a serinyl analog) reveals an N,O-bidentate directing group, critical for metal coordination in catalytic reactions .

Biological Activity

Benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases and its implications in various therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms, effects in cellular models, and potential therapeutic applications.

  • Chemical Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.255 g/mol
  • CAS Number : 57355-13-2

The compound has been identified as an inhibitor of serum and glucocorticoid-regulated kinase (SGK) activity. SGKs are involved in various physiological processes, including ion channel regulation, apoptosis, and cellular stress responses. Specifically, the inhibition of SGK can lead to:

  • Modulation of ion channels and transporters.
  • Regulation of cell survival under stress conditions.
  • Potential effects on tumor cell proliferation and migration.

Biological Activity Highlights

  • Inhibition of SGK Activity :
    • The compound has shown significant inhibitory effects on SGK activity, which is crucial for various cellular functions including sodium homeostasis and blood pressure regulation .
    • Increased SGK expression has been correlated with several cancers, indicating that targeting this pathway may have therapeutic benefits in oncology .
  • Cellular Studies :
    • In vitro studies demonstrated that this compound can modulate ion channel activity and impact cell survival pathways .
    • The compound's interaction with FOXO transcription factors suggests a role in regulating apoptosis and resistance to oxidative stress .
  • Potential Therapeutic Applications :
    • Given its mechanism of action, this compound could be explored for applications in treating conditions such as hypertension, cancer, and other diseases where SGK plays a pivotal role .

Table 1: Summary of Biological Effects Observed in Studies

Study ReferenceBiological ActivityObservations
SGK InhibitionSignificant reduction in cell viability under stress conditions.
Ion Channel ModulationAltered sodium channel activity leading to changes in cellular excitability.
Tumor Cell ProliferationReduced proliferation rates in cancer cell lines upon treatment with the compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate
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benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.